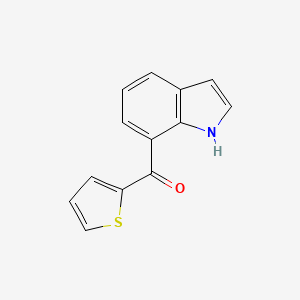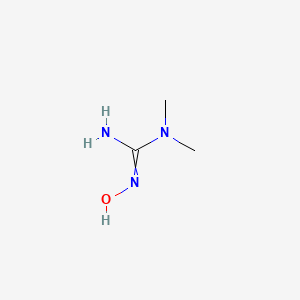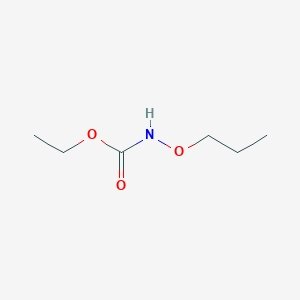
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide typically involves the condensation of 2-chloro-4-fluoro-5-aminophenylamine with phthalic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as iron powder and ammonium chloride.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Iron powder and ammonium chloride in water at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different substituents replacing chlorine or fluorine.
Reduction: Amino derivatives of the compound.
Oxidation: Various oxidized forms, depending on the extent of oxidation.
Scientific Research Applications
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which is a potent photosensitizer . This results in the activation of oxygen and subsequent lipid peroxidation, causing cell damage.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluoro-5-aminophenyl)benzamide
- N-(2-chloro-4-fluoro-5-aminophenyl)maleimide
- N-(2-chloro-4-fluoro-5-aminophenyl)isophthalimide
Uniqueness
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and amino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H8ClFN2O2 |
|---|---|
Molecular Weight |
290.67 g/mol |
IUPAC Name |
2-(5-amino-2-chloro-4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClFN2O2/c15-9-5-10(16)11(17)6-12(9)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H,17H2 |
InChI Key |
PRNODJBTLYFZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C(=C3)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B8501520.png)
![5-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8501523.png)





![N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea](/img/structure/B8501558.png)



